7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate and phenylhydrazine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit CDKs, which are crucial for cell cycle regulation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with molecular targets such as CDKs. By binding to the active site of CDKs, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazine ring system and exhibits similar inhibitory effects on CDKs.
Uniqueness
7-(4-bromophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a promising candidate for the development of targeted anticancer therapies .
Properties
Molecular Formula |
C22H16BrN5O |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
11-(4-bromophenyl)-4-ethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H16BrN5O/c1-2-17-19(14-6-4-3-5-7-14)21-25-24-20-18(28(21)26-17)12-13-27(22(20)29)16-10-8-15(23)9-11-16/h3-13H,2H2,1H3 |
InChI Key |
QXQPEOKCVAUWDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Br)N=NC2=C1C5=CC=CC=C5 |
Origin of Product |
United States |
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